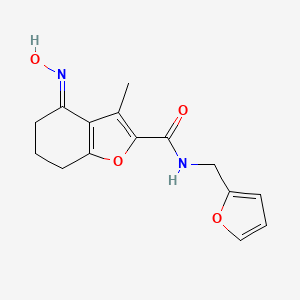

![molecular formula C17H21NO3 B2745851 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1704532-57-9](/img/structure/B2745851.png)

1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[isobenzofuran-1,3’-piperidin] compounds are a class of organic compounds that have been studied for their potential as central nervous system agents . They are analogues of previously reported 3-arylspiro[isobenzofuran-1(3H),4’-piperidines] .

Synthesis Analysis

The synthesis of spiro[isobenzofuran-1,3’-piperidin] derivatives involves reacting 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in acetic acid medium at room temperature, followed by oxidative cleavage of their corresponding dihydroindeno[1,2-c]pyrazoles .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a conformationally restricted equatorial phenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include metalation of benzanilide with n-butyllithium, addition of 4-(dimethylamino)cyclohexanone, and acidification .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents and stereochemistry .Aplicaciones Científicas De Investigación

Synthesis and Drug Discovery Applications Spiropiperidines, including compounds similar to 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, have become increasingly popular in drug discovery programs due to their exploration of new areas of three-dimensional chemical space. A review by Griggs et al. (2018) focuses on methodologies for constructing spiropiperidines, highlighting their significant potential in medicinal chemistry. The synthesis strategies involve forming the spiro-ring on a preformed piperidine ring or vice versa, indicating a versatile approach to accessing these complex structures for potential therapeutic applications (Griggs, Tape, & Clarke, 2018).

Chemo- and Biosensing Applications Spiropyrans, structurally related to the compound through the spiropiperidine core, serve as versatile platforms for chemo- and biosensing applications. Ali et al. (2020) discuss the use of spiropyran derivatives for detecting a variety of molecules and ions. The unique photochromic properties of these compounds, which involve a reversible transformation between closed and open forms under different light conditions, allow for sensitive detection mechanisms in environmental and biological analysis (Ali, Kharbash, & Kim, 2020).

Antioxidant Properties The exploration of spiro compounds, including spiropiperidines, for their antioxidant properties has been a subject of interest. Acosta-Quiroga et al. (2021) provide an overview of the synthesis and various antioxidant activities found in spiro compounds. Their review highlights the potential of these compounds, including structures like 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, in developing drugs with potential antioxidant activities, which is crucial given the role of oxidative stress in numerous diseases (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).

Fluorescence Resonance Energy Transfer (FRET) Applications Spiropyrans and spirooxazines, related to spiropiperidines, have been reviewed for their applications based on Fluorescence Resonance Energy Transfer (FRET) with fluorescent materials. Xia et al. (2017) discuss the structure of these compounds under external stimuli and their composite systems based on FRET. The ability of these compounds to undergo structural transformations under different conditions makes them suitable for developing multifunctional materials with applications in sensing, probing, and various optical elements (Xia, Xie, & Zou, 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with the tryptase alpha/beta-1 in humans .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

1'-(2,2-dimethylpropanoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-16(2,3)15(20)18-10-6-9-17(11-18)13-8-5-4-7-12(13)14(19)21-17/h4-5,7-8H,6,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFNJNMDGGSIEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)

![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745770.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(phenylacetyl)piperidine](/img/structure/B2745771.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl benzoate](/img/structure/B2745772.png)

![3-amino-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2745773.png)

![N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2745774.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamidoxime](/img/structure/B2745776.png)

![3-cinnamyl-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745779.png)

![N-(4-methoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2745781.png)

![2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B2745785.png)

![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)